molecular formula C6H3BrF3N B1449411 3-Bromo-2-(difluoromethyl)-5-fluoropyridine CAS No. 1805299-91-5

3-Bromo-2-(difluoromethyl)-5-fluoropyridine

Cat. No.: B1449411
CAS No.: 1805299-91-5
M. Wt: 225.99 g/mol
InChI Key: JOVYGCZCYWHCQM-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)-5-fluoropyridine: is a fluorinated pyridine derivative with the molecular formula C6H2BrF2N .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(difluoromethyl)-5-fluoropyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 2-(difluoromethyl)-5-fluoropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(difluoromethyl)-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)-5-fluoropyridine in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-(difluoromethyl)-5-fluoropyridine stands out due to the presence of both bromine and fluorine atoms, which impart unique electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-1-3(8)2-11-5(4)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVYGCZCYWHCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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